N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide
Description
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound combining a triazolo-thiazole core with a coumarin (2H-chromene) carboxamide moiety. Key structural features include:
- Ethyl linker: Connects the triazolo-thiazole and coumarin units, modulating molecular flexibility.
- Coumarin carboxamide: A planar aromatic system with known roles in fluorescence and enzyme inhibition (e.g., kinases, proteases) .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-17-7-3-2-6-15(17)19-25-22-27(26-19)14(12-31-22)9-10-24-20(28)16-11-13-5-1-4-8-18(13)30-21(16)29/h1-8,11-12H,9-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNESDDXOBXOWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Triazolo-Thiazole Moiety: This step involves the reaction of 2-fluorophenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate triazole-thiazole compound.
Coupling with Chromene Derivative: The intermediate is then coupled with a chromene derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It may modulate signaling pathways related to inflammation and apoptosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Structural analogs are categorized based on core heterocycles, substituents, and pharmacological relevance.
Structural and Functional Analogues
Key Observations:
Heterocycle Diversity: The target’s triazolo-thiazole core is distinct from benzothiazole (4h) or thieno-triazepine (7b) systems. Coumarin carboxamide contrasts with benzodioxole () or oxazole () units, which may alter solubility and target selectivity.
Substituent Effects :
- Fluorine at the 2-position (target) vs. 2,6-difluoro (4h): Reduced steric hindrance in the target may improve binding pocket accommodation .
- Methoxy (7b) or benzodioxole () groups enhance lipophilicity compared to the target’s fluorophenyl.
Synthetic Efficiency: Ethanol-based synthesis routes (e.g., 60–76% yields for 4h and 7b) suggest scalability for analogs, though the target’s synthesis remains uncharacterized .
Pharmacological Implications
- Triazolo-Thiazole Core : Similar to imidazo-thiazoles (), this core may interact with ATP-binding pockets in kinases or proteases due to its planar, aromatic nature .
- Coumarin Carboxamide : Coumarins inhibit kinases (e.g., MAPK, CDKs) via H-bonding with the carboxamide group, suggesting the target could share this mechanism .
- Fluorophenyl Group : Fluorine’s electronegativity may enhance metabolic stability compared to chlorophenyl or methoxy analogs (e.g., 4h, 7b) .
Physicochemical Properties
- LogP and Solubility: The coumarin unit likely increases hydrophilicity vs. benzodioxole () or thieno-triazepine (7b) analogs.
- Molecular Weight : The target (MW ~481 g/mol) aligns with drug-like properties, whereas larger analogs (e.g., ) may face bioavailability challenges.
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines elements of triazole and thiazole chemistry. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A triazole ring fused with a thiazole ring .
- An ethyl group connecting to a chromene moiety.
- A carboxamide functional group that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:
- Enzyme inhibition : The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. For example, it has been shown to inhibit carbonic anhydrase by interacting with the zinc ion in the enzyme's active site, which is crucial for its catalytic function .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : The compound demonstrates significant antibacterial properties against various strains of bacteria. Studies have shown that derivatives containing triazole and thiazole rings can effectively inhibit both drug-sensitive and drug-resistant strains .
- Antifungal Activity : Its structure suggests potential antifungal properties as well, particularly against common pathogens like Candida species .
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Molecular docking studies have suggested favorable interactions with targets involved in cancer progression .
Data Table: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli | Inhibition of growth (MIC values ranging from 0.125–8 μg/mL) |
| Antifungal | Candida albicans, Aspergillus flavus | Significant inhibition compared to standard antifungals |
| Anticancer | A549 (lung), MCF-7 (breast) | Reduced cell proliferation; potential anti-angiogenic properties |
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial activity of various triazole derivatives and found that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics against resistant strains . -
Anticancer Activity :
Research on fluorinated triazole derivatives indicated strong antiproliferative effects against lung and breast cancer cell lines. The mechanisms involved were linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
